8-methylsulfonyl-7H-purine
Overview
Description
8-Methylsulfonyl-7H-purine: is a chemical compound with the molecular formula C6H6N4O2S and a molecular weight of 198.202 g/mol . It belongs to the class of purine derivatives, which are heterocyclic aromatic organic compounds containing a pyrimidine ring fused to an imidazole ring. Purine derivatives are significant in various biological processes and have numerous applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylsulfonyl-7H-purine typically involves the introduction of a methylsulfonyl group to the purine scaffold. One common method includes the reaction of purine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methylsulfonyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyanation Reactions: Direct regioselective C-H cyanation can be performed on purines, including this compound, using reagents like triflic anhydride and trimethylsilyl cyanide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cyanation Reactions: Triflic anhydride and trimethylsilyl cyanide under base-mediated conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation reactions yield cyano derivatives of this compound .
Scientific Research Applications
Chemistry: 8-Methylsulfonyl-7H-purine is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor in the development of novel compounds with potential biological activities .
Biology and Medicine: Purine derivatives, including this compound, are studied for their potential therapeutic applications. They exhibit various pharmacological effects, such as anti-inflammatory, antiviral, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as enzyme inhibitors and other bioactive agents .
Mechanism of Action
The mechanism of action of 8-methylsulfonyl-7H-purine involves its interaction with specific molecular targets and pathways. As a purine derivative, it can inhibit enzymes involved in nucleotide synthesis and metabolism. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting key mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
- 6-Methylsulfonyl-7H-purine
- 8-Cyanopurine
- 6-Thioguanine
- Azathioprine
Comparison: 8-Methylsulfonyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties8-Cyanopurine, another derivative, exhibits different biological activities due to the presence of a cyano group instead of a methylsulfonyl group . 6-Thioguanine and azathioprine are well-known purine analogs used in chemotherapy and immunosuppression, but they have different mechanisms of action and therapeutic uses .
Properties
IUPAC Name |
8-methylsulfonyl-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-13(11,12)6-9-4-2-7-3-8-5(4)10-6/h2-3H,1H3,(H,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDLELCXTCJCSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=NC=NC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286522 | |
Record name | 8-methylsulfonyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10179-91-6 | |
Record name | NSC46317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methylsulfonyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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